molecular formula C8H9ClN2 B2820969 3-methyl-1H-indazole hydrochloride CAS No. 1258640-45-7

3-methyl-1H-indazole hydrochloride

Cat. No. B2820969
CAS RN: 1258640-45-7
M. Wt: 168.62
InChI Key: COJHAACXOJAAPY-UHFFFAOYSA-N
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Description

3-methyl-1H-indazole hydrochloride is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds . It has been shown to have anti-inflammatory properties in vitro .


Synthesis Analysis

The synthesis of indazoles, including 3-methyl-1H-indazole, has seen recent advances. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 3-methyl-1H-indazole is C8H8N2 . It has a molecular weight of 132.16 . The structure of 3-methyl-1H-indazole includes a heterocyclic ring containing nitrogen and three methyl groups .


Chemical Reactions Analysis

3-methyl-1H-indazole is used as an organic synthesis reagent for the preparation of 3-methyl-1H-indazol-5-amine and 3-methyl-5-nitro-1H-indazole compounds . Additionally, 3-methyl-1H-indazole derivatives have antimicrobial effects, showing antibacterial activity against Bacillus subtilis and Escherichia coli .


Physical And Chemical Properties Analysis

3-methyl-1H-indazole has a melting point of 113°C . Its density is approximately 1.2 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

Indazole derivatives have been extensively studied for their application as corrosion inhibitors. These compounds exhibit high efficiency in protecting metals against corrosion in acidic media, demonstrating significant potential for industrial applications in material preservation and maintenance (Lagrenée et al., 2002) (Bentiss et al., 2007).

Catalysis and Synthesis

Indazole compounds serve as key intermediates in the synthesis of complex molecules. For instance, a practical protocol for C-3 arylation of indazoles has been developed, highlighting the compound's utility in constructing molecules with potential agrochemical and pharmaceutical applications (Ye et al., 2013).

Supramolecular Chemistry

Research on triazoles, which are closely related to indazoles, has found applications in supramolecular and coordination chemistry due to their unique supramolecular interactions. This suggests that indazoles might also offer similar utility in designing molecules with specific interaction capabilities (Schulze & Schubert, 2014).

Structural Studies

The influence of fluorine substitution on the supramolecular structure of NH-indazoles has been investigated, providing insights into the effects of small atomic substitutions on the overall molecular structure and its potential implications for designing more effective compounds (Teichert et al., 2007).

Anticancer Research

Indazole derivatives have shown promise in anticancer research, with specific compounds exhibiting significant in vitro antiproliferative activity. Such studies underscore the potential of indazole compounds in developing new therapeutic agents (Groessl et al., 2007).

Safety and Hazards

Safety data sheets indicate that 3-methyl-1H-indazole may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Indazole-containing heterocyclic compounds, including 3-methyl-1H-indazole, are key components in a variety of functional molecules used in everyday applications . They have a wide range of medicinal applications and are present in numerous commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future of 3-methyl-1H-indazole hydrochloride likely lies in further exploration of its medicinal applications and the development of more efficient synthesis methods.

properties

IUPAC Name

3-methyl-2H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJHAACXOJAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258640-45-7
Record name 3-methyl-2H-indazole hydrochloride
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